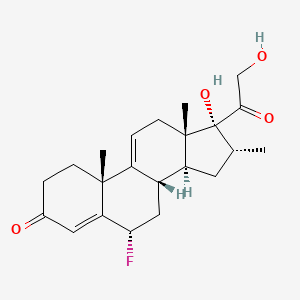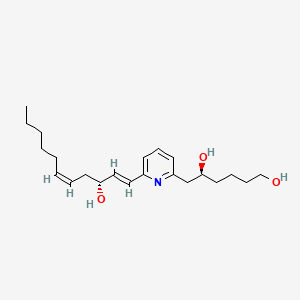
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide
Übersicht
Beschreibung
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide (5-F-N-HBI-2-C) is an indole-based synthetic compound that has been studied for its potential applications in scientific research. It is a potent and selective agonist of the 5-HT2A serotonin receptor, and has been used in a variety of in vivo and in vitro studies to explore the effects of serotonin receptor activation. In addition, 5-F-N-HBI-2-C has been studied for its biological activity, biochemical and physiological effects, and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-F-N-HBI-2-C has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have shown that 5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor and has been used to explore the effects of serotonin receptor activation in a variety of animal models. In vitro studies have also utilized 5-F-N-HBI-2-C to explore the potential therapeutic effects of serotonin receptor activation in a variety of cell lines.
Wirkmechanismus
5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that result in the activation of second messenger systems and the production of various intracellular signaling molecules. These signaling molecules are then able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Biologische Aktivität
The biological activity of 5-F-N-HBI-2-C has been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C has a potent agonistic effect on the 5-HT2A serotonin receptor and can induce a variety of behavioral and physiological changes. In vitro studies have also shown that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-F-N-HBI-2-C have been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C is able to induce a variety of biochemical and physiological changes, including changes in neurotransmitter release, changes in gene expression, and changes in signal transduction pathways. In vitro studies have also demonstrated that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-F-N-HBI-2-C in laboratory experiments has a number of advantages and limitations. One of the key advantages of 5-F-N-HBI-2-C is its high selectivity and potency as an agonist of the 5-HT2A serotonin receptor. This makes it an ideal compound for exploring the effects of serotonin receptor activation in a variety of animal models and cell lines. However, the use of 5-F-N-HBI-2-C in laboratory experiments is limited by its toxicity, as it has been shown to cause a variety of side effects in animal models.
Zukünftige Richtungen
The potential applications of 5-F-N-HBI-2-C are numerous and varied. Further research is needed to explore the potential therapeutic effects of 5-F-N-HBI-2-C in a variety of diseases and disorders, such as depression, anxiety, and schizophrenia. In addition, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for studying the biochemical and physiological effects of serotonin receptor activation in a variety of animal models and cell lines. Finally, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for understanding the mechanisms of action of serotonin receptor agonists and antagonists.
Eigenschaften
IUPAC Name |
5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHIKXCMCXXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



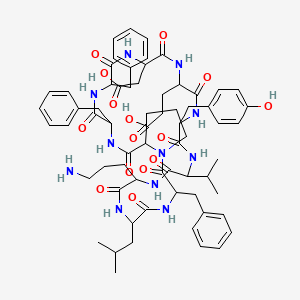
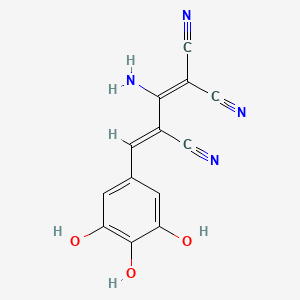
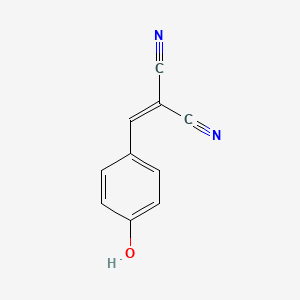
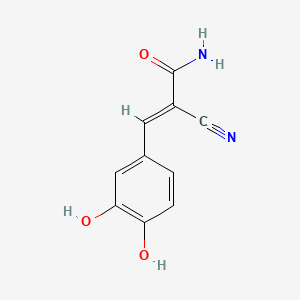
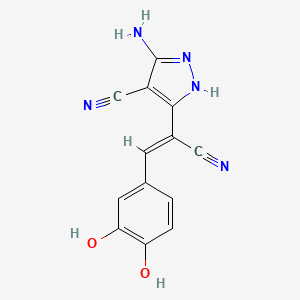
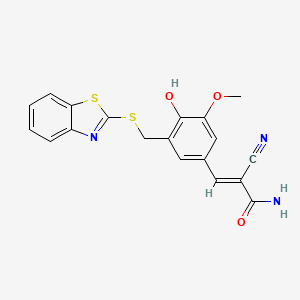
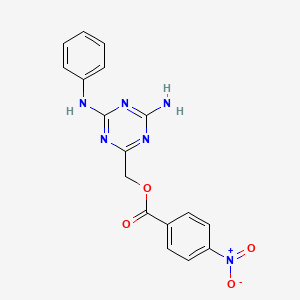
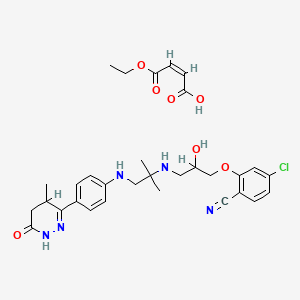
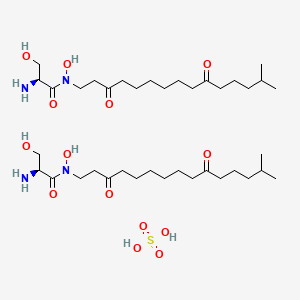
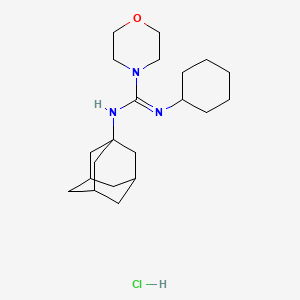
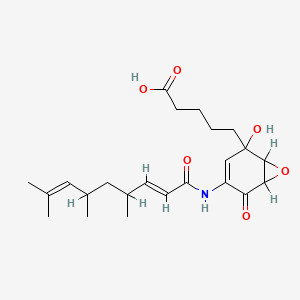
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
